N-(3-Phenylprop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenylprop-2-en-1-yl)acetamide is an organic compound characterized by the presence of a phenyl group attached to a prop-2-en-1-yl chain, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylprop-2-en-1-yl)acetamide typically involves the reaction of 3-phenylprop-2-en-1-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the by-products. The general reaction scheme is as follows:
3-Phenylprop-2-en-1-amine+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylprop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylprop-2-en-1-one derivatives, while reduction may produce phenylprop-2-en-1-amine.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated its potential use in developing therapeutic agents for various diseases.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Phenylprop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: This compound has shown promising biological activities, including anticancer properties.
N-(Prop-2-en-1-yl)acetamide: Another related compound with similar structural features.
Uniqueness
N-(3-Phenylprop-2-en-1-yl)acetamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties
Properties
CAS No. |
120990-24-1 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-(3-phenylprop-2-enyl)acetamide |
InChI |
InChI=1S/C11H13NO/c1-10(13)12-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3,(H,12,13) |
InChI Key |
IQIJIAHSHBJYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.